IL-17A antagonist 3

IL-17A Surface Plasmon Resonance Binding Affinity

Researchers developing IL-17A inhibitors often face uncertainty when substituting structurally distinct analogs, risking misinterpretation of pathway-specific effects. IL-17A antagonist 3 addresses this by providing a validated macrocyclic scaffold that locks into the bioactive conformation, ensuring reliable target engagement. • Benchmark reference: SPR KD < 200 nM, FRET IC50 < 35 nM, cellular IL-8 inhibition IC50 < 540 nM in human keratinocytes. • High selectivity: no binding to IL-17F, IL-17RA, or TNFα at ≤ 13.3 µM. • Co-crystal structures available (PDB 5HI4, 5HI5) for structure-based design. Supplied as a white to off-white solid, ≥98% purity, suitable for in vitro SAR and mechanistic studies.

Molecular Formula C33H33ClN6O4
Molecular Weight 613.1 g/mol
Cat. No. B15144457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17A antagonist 3
Molecular FormulaC33H33ClN6O4
Molecular Weight613.1 g/mol
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C
InChIInChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1
InChIKeyCEFRORFLEYHRHI-IZLXSDGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IL-17A Antagonist 3 Overview


IL-17A antagonist 3 (CAS: 2230780-65-9) is a synthetic macrocyclic small molecule that binds to the interleukin-17A (IL-17A) cytokine and blocks its interaction with the IL-17 receptor A (IL-17RA) [1]. The compound was designed through a macrocyclization strategy applied to a linear precursor to constrain the molecule into its bioactive conformation, thereby enhancing binding affinity and functional potency [1]. With a molecular weight of 613.1 g/mol and moderate solubility in DMSO (6.67 mg/mL), it serves as a research tool for studying IL-17A–driven signaling in autoimmune and inflammatory disease models, including psoriasis and psoriatic arthritis [1] .

Workflow IL-17A pathway probe for inflammatory disease model research
Context Structurally defined macrocyclic tool compound for binding site–specific studies

Why IL-17A Antagonist 3 Is Irreplaceable


The macrocyclic architecture of IL-17A antagonist 3 is not a trivial structural embellishment; it directly dictates the compound’s ability to engage the IL-17A dimer in its bioactive conformation and achieve functional cellular activity [1]. Acyclic precursors such as IL-17A antagonist 1 exhibit sub‑micromolar binding but completely fail to inhibit IL-17A–stimulated IL‑8 production in human keratinocytes, the key functional assay for psoriasis drug development [1]. Furthermore, IL-17A inhibitors derived from distinct chemical series (e.g., LY3509754) bind to different sites on the cytokine and display divergent selectivity profiles, meaning potency values cannot be directly extrapolated to functional efficacy or target engagement in specific disease models [2]. Therefore, substituting IL-17A antagonist 3 with a structurally distinct analog without empirical validation risks null results or misinterpretation of pathway-specific effects.

Acyclic Precursor Lacks Functional Cellular Activity
IL-17A antagonist 1 binds the target but does not inhibit IL-8 production in keratinocytes; substitution may fail to reproduce pathway inhibition in cellular assays.
Divergent Binding Sites Across Chemical Series
Inhibitors from different series (e.g., LY3509754) engage distinct IL-17A epitopes; potency and selectivity profiles may not transfer, risking misinterpretation of target-specific effects.

IL-17A Antagonist 3: Head-to-Head Comparisons


Binding Affinity: Macrocyclic vs. Acyclic Precursor

IL-17A antagonist 3 demonstrates a >3.3-fold improvement in direct binding affinity for IL-17A compared to the acyclic precursor IL-17A antagonist 1, as measured by surface plasmon resonance (SPR). While IL-17A antagonist 1 binds with a KD of 0.66 µM, macrocyclization to IL-17A antagonist 3 reduces the KD to below 200 nM [1].

Binding Affinity (SPR)
Head-to-head
Target KD < 200 nM
Baseline KD = 0.66 µM
> 3.3-fold improvement
Supports target engagement assay interpretation
SPR using recombinant human IL-17A dimer
IL-17A Surface Plasmon Resonance Binding Affinity Macrocycle

Functional Activity: Macrocycle vs. Acyclic Inhibitor

In a fluorescence resonance energy transfer (FRET) assay measuring blockade of IL-17A binding to its receptor IL-17RA, IL-17A antagonist 3 exhibits an IC50 of less than 35 nM, representing a >32-fold improvement in functional potency over IL-17A antagonist 1, which has an IC50 of 1.14 µM [1].

Receptor Blockade (FRET)
Head-to-head
Target IC50 < 35 nM
Baseline IC50 = 1.14 µM
> 32-fold gain
Supports signaling pathway inhibition context
FRET competition assay with IL-17A/IL-17RA
IL-17A FRET Receptor Binding Functional Assay

Cellular Potency: IL-8 Inhibition in Keratinocytes

IL-17A antagonist 3 demonstrates functional cellular activity by inhibiting IL-17A–stimulated IL‑8 production in human keratinocytes with an IC50 of less than 540 nM. In contrast, IL-17A antagonist 1 is completely inactive in this assay, showing no measurable inhibition of IL‑8 release even at high concentrations [1]. This qualitative and quantitative difference establishes that the macrocyclic scaffold is essential for achieving cellular efficacy in a disease‑relevant model.

Cellular Activity (Keratinocyte)
Head-to-head
Target IC50 < 540 nM
Baseline: no measurable activity
Supports IL-17A pathway study in keratinocyte model
IL-8 release assay with co‑stimulation
IL-17A Keratinocytes IL-8 Cellular Assay Psoriasis

Selectivity: IL-17A vs. IL-17F and IL-17RA

IL-17A antagonist 3 demonstrates high target specificity: it shows no measurable binding to IL‑17F or IL‑17RA in SPR assays at concentrations up to 13.3 µM. Additionally, it does not inhibit baseline IL‑8 production in keratinocytes stimulated by TNF‑α alone (IC50 > 30 µM), confirming that its cellular activity is mediated specifically through IL‑17A antagonism and not via non‑specific cytotoxic or pan‑cytokine inhibitory effects [1].

Target Selectivity Window
Head-to-head
No IL-17F/IL-17RA binding ≤ 13.3 µM
TNFα‑IL-8 IC50 > 30 µM
> 66‑fold selectivity over IL-17F
Supports IL-17A‑specific pathway attribution
SPR and cellular selectivity assays
IL-17A Selectivity IL-17F TNFα Off‑Target

Mechanism: Macrocyclic Constraint Slows Off-Rate

The enhanced binding affinity of IL‑17A antagonist 3 relative to IL‑17A antagonist 1 is primarily driven by a significantly slower off‑rate (kd), while the on‑rate (ka) remains unchanged. This kinetic profile is a direct consequence of macrocyclization, which pre‑organizes the molecule into the bound conformation and reduces the entropic penalty of binding [1]. The macrocyclic linker also introduces additional van der Waals contacts with Leu120 and Tyr85, and a hydrogen bond to Trp90, further stabilizing the complex [1].

Binding Kinetics Mechanism
Mechanism context
Slower off‑rate from macrocyclic constraint; on‑rate unchanged
Supports structure‑based interpretation of target engagement
SPR kinetics; co‑crystal structures (5HI4, 5HI5)
IL-17A Kinetics Off‑Rate Macrocycle Structure‑Based Design

Potency Comparison with LY3509754

While IL‑17A antagonist 3 exhibits a cellular IC50 of < 540 nM in human keratinocytes, the advanced clinical candidate LY3509754 achieves a significantly lower IC50 of 8.25 nM in the same cell type (human keratinocytes) [1]. This ~65‑fold difference in potency reflects the distinct binding sites and chemotypes of the two compounds. IL‑17A antagonist 3 binds to a central cavity at the IL‑17A dimer interface, whereas LY3509754 targets a different region [2]. Consequently, IL‑17A antagonist 3 is not intended to serve as a development candidate but rather as a structurally defined probe for investigating the role of the central cavity binding site in IL‑17A biology.

Cross‑study Potency Context
Cross‑study comparable
Target IC50 < 540 nM
LY3509754 IC50 = 8.25 nM
~65‑fold lower potency
Positions compound as mechanistic tool, not high‑potency candidate
Human keratinocyte IL-8 assay comparison
IL-17A Potency Comparison LY3509754 Benchmarking

IL-17A Antagonist 3: Research Applications


SAR: Targeting the IL-17A Central Cavity

IL‑17A antagonist 3 is uniquely suited for SAR campaigns aimed at exploring the central cavity binding site of the IL‑17A dimer. Its macrocyclic scaffold locks the molecule into the bioactive conformation, and co‑crystal structures are available (PDB: 5HI4, 5HI5), providing a high‑resolution template for rational design [1]. Researchers can use IL‑17A antagonist 3 as a reference compound to benchmark new analogs targeting this pocket, measuring improvements in SPR KD, FRET IC50, and cellular IL‑8 inhibition relative to its established < 200 nM KD and < 35 nM FRET IC50 values [1].

Mechanistic Studies: Keratinocyte IL-17A Signaling

The compound’s demonstrated ability to inhibit IL‑17A–stimulated IL‑8 production in human keratinocytes (IC50 < 540 nM) makes it a valuable tool for dissecting IL‑17A–driven signaling pathways in this clinically relevant cell type [1]. Its high selectivity over IL‑17F, IL‑17RA, and TNFα ensures that observed effects are specifically attributable to IL‑17A antagonism, reducing confounding variables in pathway analysis [1]. Researchers studying psoriasis or other IL‑17A–mediated dermatological conditions can employ IL‑17A antagonist 3 at concentrations between 100 nM and 1 µM to achieve partial to full pathway inhibition.

Benchmarking Novel IL-17A Inhibitors

Because IL‑17A antagonist 3 represents a well‑characterized macrocyclic inhibitor with publicly available binding, functional, and structural data, it serves as an excellent comparator for evaluating novel IL‑17A antagonists [1]. When testing a new small‑molecule or peptide‑based inhibitor, researchers can directly compare its performance in the same assays—SPR KD, FRET IC50, and keratinocyte IL‑8 release—against the known values for IL‑17A antagonist 3. This enables a quantitative assessment of whether a new compound offers meaningful improvements in potency, selectivity, or kinetic profile relative to this established benchmark [1].

Validation of Target Engagement

IL‑17A antagonist 3 can be used as a chemical probe to confirm on‑target activity in more complex in vitro or ex vivo models, such as co‑culture systems or tissue explants. Its selectivity profile (no binding to IL‑17F or IL‑17RA at ≤ 13.3 µM) ensures that any observed reduction in inflammatory readouts can be confidently linked to IL‑17A blockade [1]. However, due to its moderate cellular potency, it is best suited for models where prolonged exposure or local administration can achieve effective concentrations in the sub‑micromolar range. For systemic in vivo studies requiring high potency, more advanced clinical candidates such as LY3509754 may be preferred [2].

Application
Selection Property
Validation Focus
SAR for IL-17A central cavity site
Macrocyclic scaffold with co‑crystal structure
Binding affinity and functional inhibition relative to parent
IL-17A signaling in keratinocytes
Cellular activity and selectivity profile
IL-8 release inhibition in human keratinocyte assay
Benchmarking novel IL-17A inhibitors
Established reference data set (SPR, FRET, cellular)
Head‑to‑head assay comparison with new compounds
Target engagement validation in complex models
High target specificity (no IL-17F/IL-17RA binding)
On‑target activity confirmation in co‑culture or ex vivo systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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